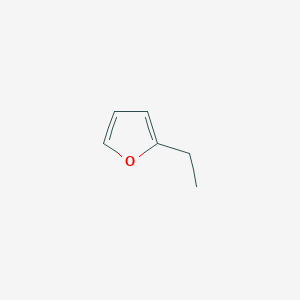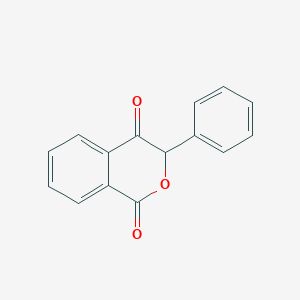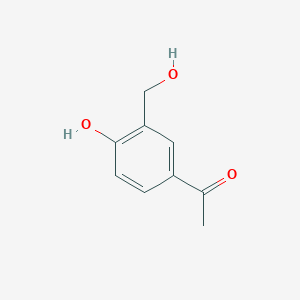
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
Descripción general
Descripción
“1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.174 Da . This compound is also known as Salbutamol Impurity 50 .
Synthesis Analysis
The synthesis of “1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone” involves the use of potassium carbonate in acetonitrile . The reaction mixture is heated under reflux for 4 hours .
Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The compound has freely rotating bonds and can form hydrogen bonds .
Physical And Chemical Properties Analysis
“1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone” is a solid compound with an off-white color . It has a density of 1.247±0.06 g/cm3 . The compound has a melting point of 121 °C and a boiling point of 381.4±32.0 °C . It is soluble in acetone and chloroform .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone and its derivatives have been studied for their antimicrobial properties. For instance, a study on the molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a similar compound, Ethanone 1-(2-hydroxy-5-methyl phenyl), demonstrated potential binding efficacy with proteins in Staphylococcus aureus and good ADMET properties, indicating its potential as an antimicrobial agent (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022). Additionally, another study on the synthesis and antimicrobial activity of a related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, highlighted its use as a building block in pharmaceutical and medicinal drug research (Atul K. Wanjari, 2020).
Photoremovable Protecting Group for Carboxylic Acids
This compound has been used as a photoremovable protecting group for carboxylic acids. The study demonstrated that the protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), was effective in protecting various carboxylic acids and could release the acid efficiently upon photolysis (Walters N. Atemnkeng, Larry D Louisiana II, Promise K. Yong, Breanne Vottero, & A. Banerjee, 2003).
Anti-inflammatory Activity
Research has also explored the anti-inflammatory properties of phenyl ethanone derivatives. A study on the structural chemistry and anti-inflammatory activity of phenyl dimers, which included compounds such as 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone, found these compounds to exhibit anti-inflammatory activity in in vivo experiments on Wistar strain albino rats (V. Singh, Jayanta Dowarah, A. Tewari, & D. Geiger, 2020).
Synthesis of Heterocyclic Compounds
The compound is also involved in the synthesis of heterocyclic compounds, which have wide applications in pharmaceuticals. For example, research on the synthesis of pyrazole derivatives using 1-[4-(2-hydroxy-ethoxy)-phenyl]-ethanone as a precursor showcased its role in creating biologically active compounds (S. R. Katade, U. Phalgune, S. Biswas, R. D. Wakharkar, & N. Deshpande, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,10,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNWCXMMNFZAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



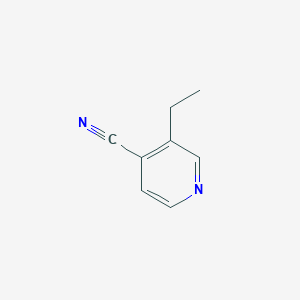
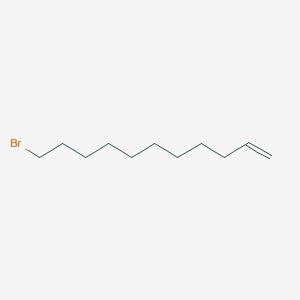
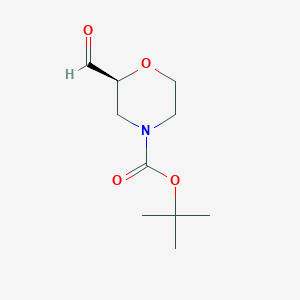
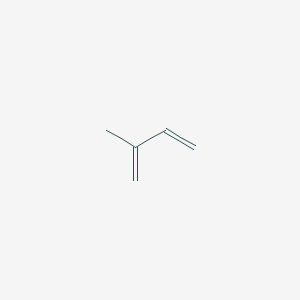
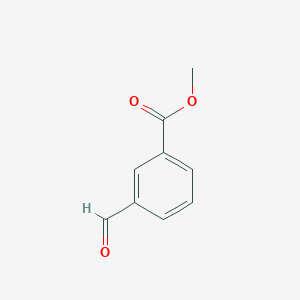
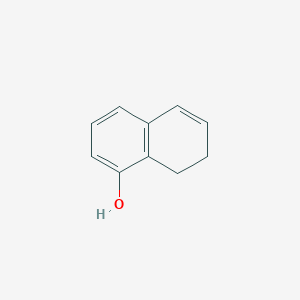
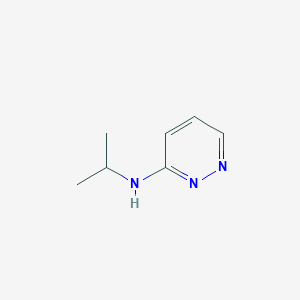
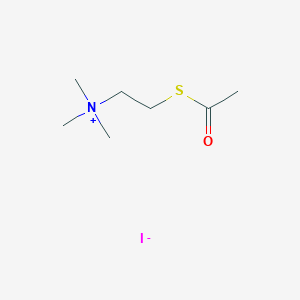
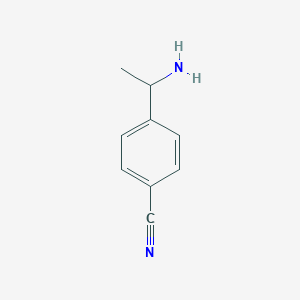
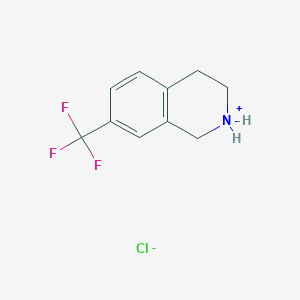
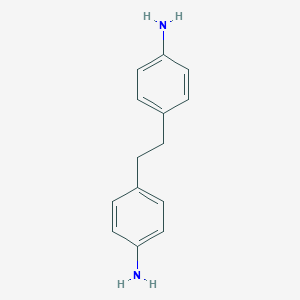
![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)
